![molecular formula C38H48NOPS B12849769 (R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry. The presence of bulky tert-butyl groups and a biphenyl moiety contributes to its unique steric and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction using a suitable phosphine reagent.
Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent under controlled conditions to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide moiety, converting it to the corresponding amine.
Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfinamide group.
Functionalized Biphenyl Derivatives: Obtained through substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound is widely used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling.
Synthesis: It plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology
Enzyme Inhibition: Research has explored its potential as an enzyme inhibitor, particularly in the context of proteases and kinases.
Bioconjugation: The compound is used in bioconjugation techniques to modify biomolecules for various applications.
Medicine
Drug Development: Its role in asymmetric synthesis makes it valuable in the development of chiral drugs with improved efficacy and reduced side effects.
Diagnostics: The compound is used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Agrochemicals: The compound is used in the production of chiral agrochemicals for enhanced pest control.
作用機序
The mechanism of action of ®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with metal centers in catalytic reactions. The chiral ligand coordinates to the metal, creating a chiral environment that induces enantioselectivity in the reaction. The bulky tert-butyl groups and biphenyl moiety provide steric hindrance, influencing the approach of substrates and leading to the formation of chiral products.
類似化合物との比較
Similar Compounds
®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.
®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.
Uniqueness
The uniqueness of ®-N-(®-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its combination of steric and electronic properties, which make it highly effective in inducing enantioselectivity. The presence of both the biphenyl and phosphanyl groups, along with the sulfinamide moiety, provides a versatile framework for various catalytic applications.
特性
分子式 |
C38H48NOPS |
|---|---|
分子量 |
597.8 g/mol |
IUPAC名 |
N-[(1R)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m0/s1 |
InChIキー |
LBEHDJAAPPRKMG-DYHPFTOGSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



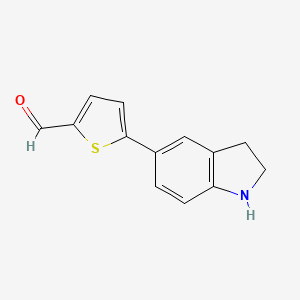
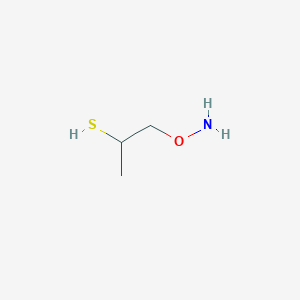

![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
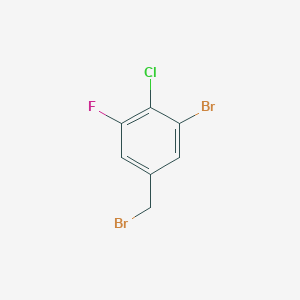
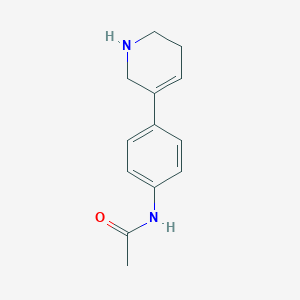
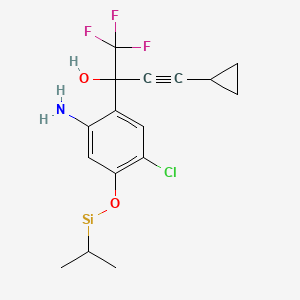
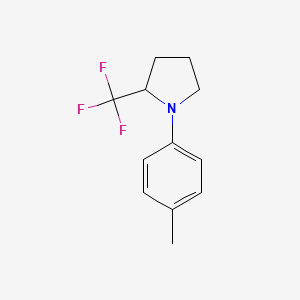
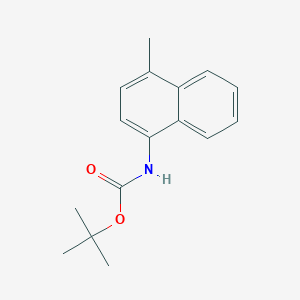
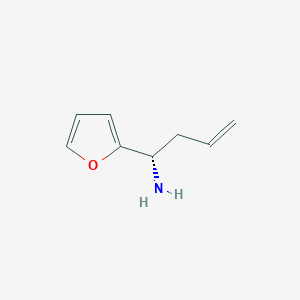
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
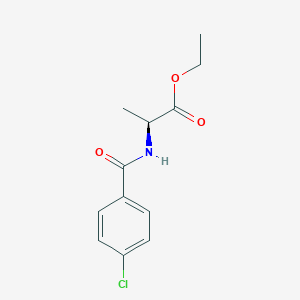
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
